(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine
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Overview
Description
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine: is a heterocyclic compound that contains both pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the pyrrole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrole ring can be synthesized via the Paal-Knorr synthesis, while the imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure autoclaves and catalysts such as platinum or Raney nickel to ensure high yield and purity . The reaction conditions are optimized to maintain the integrity of both the pyrrole and imidazole rings while achieving the desired substitution on the methanamine group.
Chemical Reactions Analysis
Types of Reactions
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(1H-Pyrrol-3-yl)methanamine: A simpler compound with only the pyrrole ring.
(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanamine: Contains a fluorophenyl group, adding different chemical properties.
Uniqueness
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for more versatile interactions with biological targets and greater potential for modification in synthetic chemistry.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
[5-(1H-pyrrol-3-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C8H10N4/c9-3-8-11-5-7(12-8)6-1-2-10-4-6/h1-2,4-5,10H,3,9H2,(H,11,12) |
InChI Key |
CHCCZZWQSIOUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C2=CN=C(N2)CN |
Origin of Product |
United States |
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